

5,7-dihydroxyflavan chemical structure and properties

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Compound of Interest

Compound Name: 2-Phenylchroman-5,7-diol

CAS No.: 493-43-6

Cat. No.: B3268676

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Technical Monograph: 5,7-Dihydroxyflavan[1][2][3]

Executive Summary

5,7-Dihydroxyflavan (CAS: 493-43-6) is a rare flavonoid scaffold belonging to the flavan subclass (2-phenylchroman).[1] Unlike the ubiquitous flavones (e.g., Chrysin) or flavanones (e.g., Pinocembrin), the flavan core lacks both the C2-C3 double bond and the C4 carbonyl group. This structural reduction renders the molecule significantly less polar and chemically distinct, removing the Michael acceptor reactivity typical of other flavonoids.

While less common in isolation than its oxidized counterparts, 5,7-dihydroxyflavan represents a critical biosynthetic intermediate and a bioactive constituent of Dragon's Blood (resin from *Dracaena* spp.). Its pharmacological profile is defined by antimicrobial potency, antioxidant capacity, and emerging potential in osteogenic differentiation. This guide outlines the chemical architecture, synthetic pathways, and therapeutic potential of this scaffold for drug development professionals.

Part 1: Chemical Identity & Structural Architecture

Core Chemical Data

The molecule consists of a chroman backbone substituted with hydroxyl groups at positions 5 and 7 of the A-ring, with an unsubstituted phenyl B-ring.

Property	Data
IUPAC Name	2-phenyl-3,4-dihydro-2H-chromene-5,7-diol
Common Name	5,7-Dihydroxyflavan
CAS Registry Number	493-43-6
Molecular Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol
Chirality	C2 center (Typically (2S) in natural biosynthetic pathways)
Melting Point	196–199°C (Synthetic)
Solubility	Soluble in MeOH, EtOH, DMSO, Acetone; Insoluble in Water
Appearance	Colorless to pale yellow needles/plates

Structural Differentiation

It is critical to distinguish 5,7-dihydroxyflavan from its oxidized analogs to avoid experimental error.

- 5,7-Dihydroxyflavan (Target): Saturated C2-C3, No C4 Carbonyl. (Lipophilic, stable).
- Pinocembrin (5,7-Dihydroxyflavanone): Saturated C2-C3, C4 Carbonyl present. (Major metabolite).
- Chrysin (5,7-Dihydroxyflavone): Double bond C2-C3, C4 Carbonyl present. (Planar, conjugated).

Spectroscopic Signature (NMR)

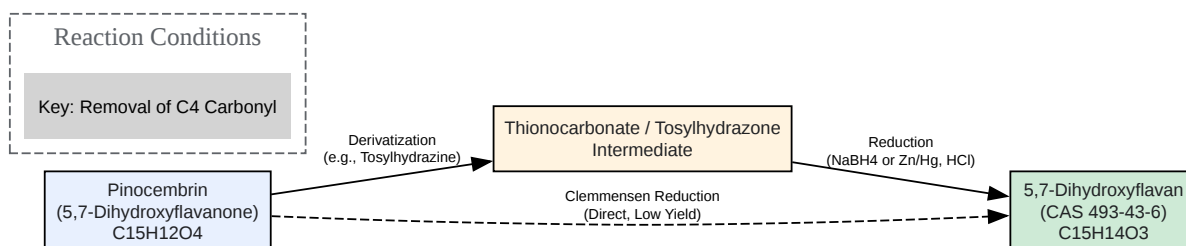
The absence of the C4 carbonyl dramatically shifts the C3 protons in ^1H NMR compared to flavanones.

- ^1H NMR (DMSO- d_6): The C2 proton appears as a doublet of doublets (dd) around δ 4.9–5.0 ppm. The C3 protons appear as a multiplet upfield (δ 1.8–2.2 ppm), distinct from the downfield shift ($\sim\delta$ 2.7–3.0 ppm) seen in flavanones due to the anisotropic effect of the carbonyl.
- ^{13}C NMR: The C4 carbon appears as a methylene signal ($\sim\delta$ 20–30 ppm) rather than a carbonyl signal ($\sim\delta$ 190–195 ppm).

Part 2: Biosynthesis & Synthetic Pathways[3]

In nature, flavans are often formed via the reduction of flavanones or leucoanthocyanidins. In the laboratory, the most reliable route to 5,7-dihydroxyflavan is the reduction of Pinocembrin.

Synthetic Workflow (Graphviz Visualization)



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Figure 1: Synthetic reduction pathway from Pinocembrin to 5,7-Dihydroxyflavan.

Laboratory Synthesis Protocol

Objective: Synthesis of 5,7-dihydroxyflavan via Clemmensen Reduction of Pinocembrin.

Reagents:

- Pinocebrin (1.0 eq)
- Amalgamated Zinc (Zn/Hg)
- Concentrated Hydrochloric Acid (HCl)
- Toluene/Water biphasic system

Step-by-Step Methodology:

- Activation: Prepare amalgamated zinc by treating zinc wool (10 g) with HgCl₂ (1 g) in dilute HCl for 5 minutes. Decant and wash with water.
- Reaction Assembly: In a round-bottom flask, suspend Pinocebrin (500 mg) in Toluene (20 mL). Add the amalgamated zinc.
- Acid Addition: Add concentrated HCl (10 mL) and water (5 mL).
- Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The product will be less polar (higher R_f) than Pinocebrin.
- Work-up: Cool to room temperature. Separate the organic (Toluene) layer. Extract the aqueous layer twice with Ethyl Acetate.
- Purification: Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 5,7-dihydroxyflavan as pale needles.

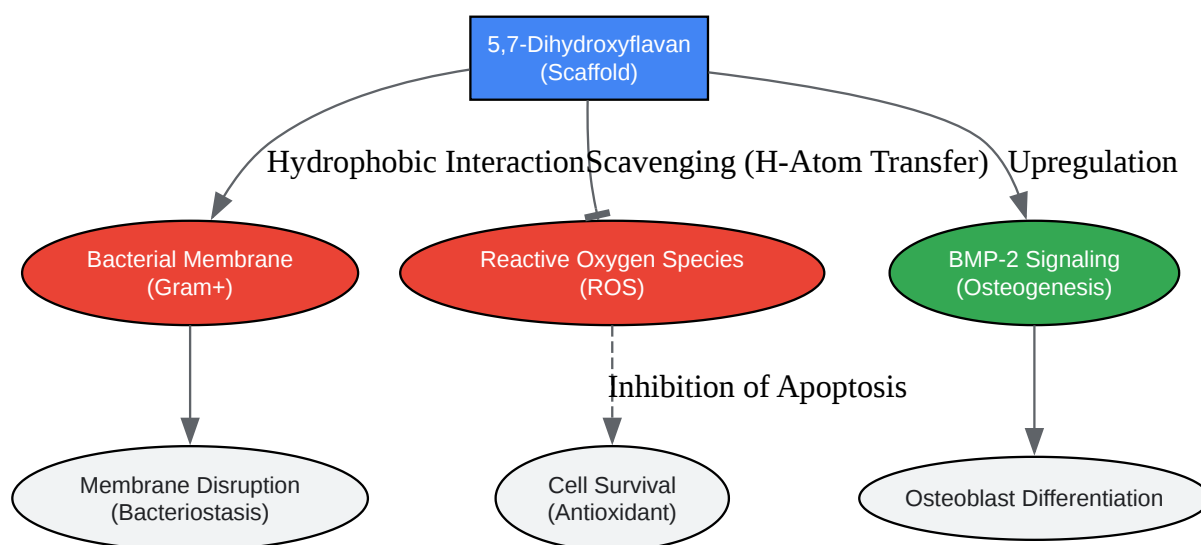
Part 3: Pharmacological Profile & Drug Development Utility[7]

Mechanism of Action

The 5,7-dihydroxyflavan scaffold serves as a "privileged structure" in medicinal chemistry, particularly for antimicrobial and osteogenic applications.

- **Antimicrobial Activity:** Flavans from *Dracaena* (Dragon's Blood) exhibit potent activity against Gram-positive bacteria (e.g., *S. aureus*) and fungi. The absence of the C4 carbonyl increases lipophilicity, potentially enhancing membrane penetration compared to flavanones.
- **Osteogenic Differentiation:** Derivatives like 7,4'-dihydroxyflavan have been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, suggesting a potential application in osteoporosis therapeutics.
- **Antioxidant Defense:** The 5,7-dihydroxy substitution pattern (resorcinol moiety) on the A-ring provides significant radical scavenging capability, protecting cells from oxidative stress-induced apoptosis.

Signaling Pathway Interaction



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Figure 2: Multi-target pharmacological mechanism of 5,7-dihydroxyflavan.

Part 4: Analytical Characterization & Quality Control

For researchers isolating or synthesizing this compound, the following parameters confirm identity.

HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 250 mm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: Acetonitrile
- Gradient: 0-5 min (20% B), 5-25 min (20% -> 80% B), 25-30 min (80% B).
- Detection: UV at 280 nm (Absorption maximum for the A-ring). Note: Flavans lack the Band I (300-400 nm) absorption typical of flavones due to the lack of conjugation between rings.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Mode (ESI-) is preferred for phenolic compounds.
- Parent Ion: $[M-H]^- = m/z$ 241.
- Fragmentation: Loss of the B-ring (RDA cleavage) is less prominent than in flavones; look for sequential loss of water or CO.

References

- Chemical Identity:**2-Phenylchroman-5,7-diol** (CAS 493-43-6).[1][2][3] LookChem. Available at: [\[Link\]](#)
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